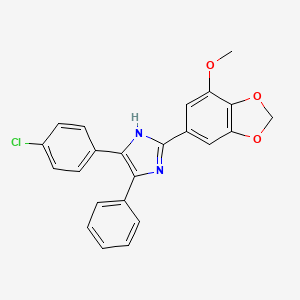![molecular formula C17H18FN5O2 B11636567 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B11636567.png)
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a purine core substituted with a 4-fluorophenylmethyl group, a dimethyl group, and a prop-2-enylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the 4-fluorophenylmethyl group through nucleophilic substitution reactions. The dimethyl groups are introduced via alkylation reactions, and the prop-2-enylamino group is added through amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Fluorobenzyl)-1,3-dimethyl-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-Fluorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-Fluorobenzyl)-8-(isobutylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione apart from similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties
Properties
Molecular Formula |
C17H18FN5O2 |
|---|---|
Molecular Weight |
343.36 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione |
InChI |
InChI=1S/C17H18FN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3,(H,19,20) |
InChI Key |
DWBRQZYYESCGBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636485.png)
![2-{(5Z)-6-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11636496.png)



![(4-{(Z)-[6-(ethoxycarbonyl)-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11636530.png)
![prop-2-en-1-yl 2-{2-(4-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636533.png)
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636535.png)
![2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11636540.png)

![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636552.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)glycinamide](/img/structure/B11636557.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636560.png)
![3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636566.png)
